molecular formula C23H19FN4O2S B2421506 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1351596-45-6

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Katalognummer: B2421506
CAS-Nummer: 1351596-45-6
Molekulargewicht: 434.49
InChI-Schlüssel: VIMHSMMICINXDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c24-18-11-5-4-10-17(18)22-26-25-21(31-22)16-9-6-12-28(14-16)23(29)19-13-20(30-27-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16H,6,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHSMMICINXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The compound can be described by its distinct structural components, which include a piperidine ring, a thiadiazole moiety, and an isoxazole group. The synthesis typically involves multi-step reactions that integrate these functional groups, allowing for the exploration of various substituents that may enhance biological activity.

Anticancer Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity . For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.

Compound Cell Line IC50 (µM) Mechanism of Action
Thiadiazole Derivative AHeLa15Induction of apoptosis via caspase activation
Thiadiazole Derivative BMCF-710Inhibition of PI3K/Akt signaling

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties . Studies have demonstrated effectiveness against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is often cited as a mechanism for its antimicrobial action.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Candida albicans15

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.

Key Findings from Docking Studies

  • Target Enzyme Binding : The compound shows promising binding interactions with cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.
  • Receptor Interactions : Docking results suggest high affinity for certain receptors involved in cancer progression, supporting its anticancer potential.

Case Study 1: Anticancer Activity in Breast Cancer Models

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related thiadiazole compounds on breast cancer cell lines. The study reported that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A study focusing on antimicrobial efficacy highlighted the effectiveness of thiadiazole derivatives against antibiotic-resistant strains of Staphylococcus aureus. The compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. How can researchers optimize the synthesis of thiadiazole-piperidine hybrids like the target compound?

  • Methodological Answer : The synthesis of thiadiazole-piperidine hybrids often involves multi-step reactions. For example:
  • Step 1 : React 1,3,4-thiadiazol-2-amine derivatives with substituted aldehydes and isatoic anhydride in aqueous medium under reflux (2–3 hours), using p-TsOH as a catalyst .
  • Step 2 : Purify intermediates via recrystallization (ethanol or DMSO/water mixtures) to remove unreacted starting materials .
  • Step 3 : Couple the thiadiazole intermediate with a piperidine derivative using nucleophilic substitution or amidation, monitored by TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
    Key Considerations : Adjust pH during precipitation (e.g., pH 8–9 for thiadiazole intermediates) to improve yield .

Q. What analytical techniques are recommended for confirming the molecular structure of such hybrids?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., as done for analogous triazole-thiadiazole hybrids) .
  • NMR/FTIR : Use 1^1H/13^13C NMR to verify aromatic protons (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) and FTIR for functional groups (C=O stretch at ~1700 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers address low yields in the final coupling step of the hybrid molecule?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Catalyst Screening : Test alternatives to p-TsOH, such as POCl3_3, which improves cyclization in thiadiazole synthesis .
  • Temperature Control : Maintain reflux temperatures (90–100°C) to avoid side reactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of fluorophenyl-thiadiazole hybrids?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., CYP450 or fungal lanosterol demethylase). Focus on fluorophenyl’s electron-withdrawing effects on binding affinity .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs (e.g., triazole-thiadiazole derivatives with IC50_{50} < 10 µM) .

Q. How should contradictory data in antimicrobial assays be analyzed?

  • Methodological Answer :
  • Experimental Replication : Repeat assays under controlled conditions (e.g., fixed inoculum size: 1.5 × 108^8 CFU/mL) to rule out variability .
  • Matrix Degradation Checks : Monitor sample stability (e.g., via HPLC) if organic degradation is suspected during prolonged testing .
  • Statistical Validation : Apply ANOVA/Tukey tests to compare zone-of-inhibition means across batches .

Q. What strategies improve the metabolic stability of thiadiazole-piperidine hybrids in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to the phenylisoxazole moiety to reduce CYP3A4-mediated oxidation .
  • Prodrug Design : Mask the methanone group as a ester prodrug, enhancing solubility and absorption (tested in murine models) .

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